benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate
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Overview
Description
Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate typically involves the reaction of 5-bromo-6-methylpyridin-3-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Major products are N-oxides or other oxidized derivatives.
Reduction Reactions: The primary product is the corresponding amine.
Scientific Research Applications
Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the carbamate group.
Benzyl N-(5-bromopyridin-3-yl)carbamate: Similar but without the methyl group on the pyridine ring.
Uniqueness
Benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate is unique due to the presence of both the bromine and methyl groups on the pyridine ring, as well as the benzyl carbamate moiety. This unique structure imparts specific chemical properties and reactivity that can be exploited in various applications .
Properties
IUPAC Name |
benzyl N-(5-bromo-6-methylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-13(15)7-12(8-16-10)17-14(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDIXDRRAJFHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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